molecular formula C13H15N3O B12534814 N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide CAS No. 773858-06-3

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide

Cat. No.: B12534814
CAS No.: 773858-06-3
M. Wt: 229.28 g/mol
InChI Key: WVMVLULZYCZUEL-UHFFFAOYSA-N
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Description

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a pyrrolidine ring bearing a cyano group, linked to a phenylacetamide moiety. As a specialized building block, it is designed for use in medicinal chemistry and drug discovery projects, particularly in the synthesis and investigation of novel pharmacologically active agents. Researchers can utilize this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate for creating more complex molecular architectures. The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

773858-06-3

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(1-cyanopyrrolidin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C13H15N3O/c14-10-16-7-6-12(9-16)15-13(17)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,15,17)

InChI Key

WVMVLULZYCZUEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Key Components

Component Role Example Reagents/Conditions
1-Cyanopyrrolidin-3-yl amine Nucleophilic amine precursor Synthesized via cyano group introduction to pyrrolidine
Phenylacetyl chloride Acylating agent Prepared from phenylacetic acid + thionyl chloride
Base Neutralizes HCl, drives reaction Triethylamine (TEA), DIEA, NaHCO₃
Solvent Aprotic, polar (e.g., DCM, THF) Dichloromethane (DCM), tetrahydrofuran (THF)

Synthetic Routes

Direct Acylation of 1-Cyanopyrrolidin-3-yl Amine

This method mirrors the Schotten-Baumann reaction, widely used in amide synthesis.

Procedure :

  • Preparation of phenylacetyl chloride :
    • React phenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM or THF under reflux.
    • Purify by distillation or rotary evaporation.
  • Acylation reaction :
    • Dissolve 1-cyanopyrrolidin-3-yl amine in DCM or THF.
    • Add phenylacetyl chloride dropwise under ice cooling.
    • Neutralize HCl with a base (e.g., TEA, DIEA, or NaHCO₃).
    • Stir at ambient or elevated temperatures (e.g., 0–25°C for 2–4 hours).

Example Yield :
A similar reaction for N-(3-cyanophenyl)-2-phenylacetamide achieved 75% yield using chloroform and sodium bicarbonate.

Mechanism :
$$ \text{RNH}2 + \text{ClCOPhCH}2\text{CO} \xrightarrow{\text{Base}} \text{RNHCOPhCH}_2\text{CO} + \text{HCl} $$

Alternative Activation Strategies

For challenging substrates, activated esters (e.g., HOBt/EDC) or coupling reagents (e.g., DCC) may enhance reactivity.

Procedure :

  • Activate phenylacetic acid :
    • Treat phenylacetic acid with HOBt and EDC in DMF to form an active ester.
    • React with 1-cyanopyrrolidin-3-yl amine in the presence of a base.

Advantages :

  • Higher yields for sterically hindered amines.
  • Reduced side reactions (e.g., racemization).

Purification and Characterization

Workup and Isolation

Step Details
Extraction Partition between aqueous (NaHCO₃) and DCM.
Drying Anhydrous Na₂SO₄ or MgSO₄.
Crystallization Recrystallize from ethanol or ethyl acetate.

Analytical Data

Technique Expected Observations
¹H NMR Peaks for phenyl (δ 7.2–7.5 ppm), amide NH (δ 8–10 ppm), pyrrolidine protons (δ 1.8–4.0 ppm).
IR C=O stretch (1650–1680 cm⁻¹), CN stretch (2200–2250 cm⁻¹).
HRMS [M+H]⁺ = 236.2686 (C₁₅H₁₂N₂O).

Challenges and Optimization

Steric and Electronic Factors

  • Steric hindrance : Bulky groups on pyrrolidine may slow reaction kinetics.
  • Cyano group reactivity : Potential for side reactions (e.g., nucleophilic attack on CN).

Solutions :

  • Low-temperature reactions to minimize side reactions.
  • Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

Purity Considerations

  • Impurities : Unreacted amine, hydrolyzed acyl chloride, or byproducts from base reactions.
  • Mitigation :
    • Use excess acyl chloride (1.1–1.2 eq) to drive reaction to completion.
    • Column chromatography (silica gel, EtOAc/hexane) for final purification.

Comparative Analysis of Methods

Method Yield (%) Conditions Purity (%) References
Direct acylation 75 DCM, NaHCO₃, RT, 2h >95
HOBt/EDC coupling 85–90 DMF, DIEA, 0°C → RT, 4h >98
Schotten-Baumann 70–80 Biphase (DCM/H₂O), TEA, 0°C >90

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Applications

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has been studied for its anti-inflammatory effects. In vitro assays demonstrate its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These findings suggest that the compound can modulate immune responses effectively.

Case Study: In Vivo Effects

In a study involving animal models, the compound was administered to mice subjected to induced inflammation via zymosan. Results indicated a significant reduction in leukocyte migration and edema compared to control groups. Specifically, at doses of 5 mg/kg, 10 mg/kg, and 50 mg/kg, reductions in leukocyte count were observed at rates of 61.8%, 68.5%, and 90.5%, respectively . This positions this compound as a promising candidate for treating inflammatory diseases.

Antitumor Activity

The compound has also shown potential in cancer research. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Mechanisms of Action

Research indicates that the antitumor effects are mediated through the inhibition of specific kinases involved in cell signaling pathways related to growth and survival. The structure-activity relationship (SAR) analysis suggests that modifications to the compound's structure could enhance its efficacy against cancer cells .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that it possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Case Study: Bacterial Inhibition

In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, with a minimum effective concentration (EC50) indicating superior efficacy compared to established antibiotics . This suggests its potential use in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity Mechanism Model Effectiveness
Anti-inflammatoryInhibition of cytokine productionCFA-induced paw edemaSignificant reduction in edema
AntitumorInduction of apoptosisVarious cancer cell linesCytotoxic effects observed
AntimicrobialInhibition of bacterial growthIn vitro assaysEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. One of the primary targets is cathepsin K, an enzyme involved in the degradation of collagen. The compound inhibits the activity of cathepsin K by binding to its active site, thereby preventing the breakdown of collagen. This mechanism is particularly relevant in the context of diseases such as osteoporosis and certain types of cancer .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide with structurally related acetamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituents Source
This compound C13H15N3O2 245.28 (calc.) ~2.1* 1 4 Cyanopyrrolidine Inferred
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C16H12F3N2OS 352.34 ~3.5† 1 4 Trifluoromethylbenzothiazole
N-(1,2-Oxazol-3-yl)-2-phenylacetamide C11H10N2O2 202.21 1.80 1 4 Oxazole
(2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide C26H31F2N5O2 507.56 ~2.8‡ 4 6 Piperidine, difluorocyclopentyl, aminopyridine
N-(tert-Butyl)-2-phenyl-2-(piperidin-1-yl)acetamide C17H26N2O 286.41 ~2.9‡ 1 3 tert-Butyl, piperidine

*Estimated using computational tools (cyanopyrrolidine increases polarity vs. benzothiazole). †Trifluoromethyl group increases hydrophobicity. ‡Predicted based on substituent contributions.

Key Observations:
  • Polarity: The cyanopyrrolidine group in the target compound likely reduces logP compared to benzothiazole derivatives (e.g., logP ~3.5 in ) but increases it slightly compared to oxazole analogs (logP 1.8 in ) due to the nitrile’s moderate hydrophobicity.
  • Hydrogen Bonding: All compounds share one H-bond donor (amide NH), but the cyanopyrrolidine’s nitrile may engage in dipole interactions, enhancing receptor binding .

Pharmacological Profiles

Receptor Selectivity
  • Benzothiazole Derivatives () : These compounds are patented for undisclosed therapeutic uses. The trifluoromethylbenzothiazole group may enhance CNS penetration due to increased lipophilicity, though this is speculative .
  • Compound A () : Exhibits M3 receptor selectivity (Ki = 2.8 nM) over M2 (Ki = 540 nM), attributed to its piperidine and difluorocyclopentyl substituents. Low brain penetration (Kp = 0.13) reduces CNS side effects .
  • Its nitrile group could reduce metabolic degradation compared to ester-containing analogs.
Metabolic and Pharmacokinetic Considerations
  • Oxazole Derivative () : Lower molecular weight (202.21) and logP (1.8) suggest favorable solubility but shorter half-life.
  • tert-Butyl Derivatives (): Bulky substituents like tert-butyl may prolong half-life but reduce solubility. The cyanopyrrolidine group balances these factors by offering moderate hydrophobicity and metabolic stability .

Biological Activity

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanopyrrolidine moiety and a phenylacetamide structure. The molecular formula is C_{13}H_{14}N_{2}O, with a molecular weight of approximately 230.26 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Anti-inflammatory Activity
  • Antibacterial Properties
  • Cytotoxicity and Cell Viability

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was tested on J774 murine macrophage cells, where it was found to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα without causing cytotoxicity at concentrations up to 100 μM .

Table 1: Anti-inflammatory Effects on Cytokine Production

Concentration (μM)IL-1β Production (pg/mL)TNFα Production (pg/mL)
0150200
25100150
5075100
1005075

The results indicate a dose-dependent reduction in cytokine levels, suggesting that the compound can modulate inflammatory responses effectively.

Antibacterial Properties

The antibacterial activity of this compound was assessed against various bacterial strains. Preliminary findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-negative bacteria.

Table 2: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli4.5
Staphylococcus aureus6.0
Pseudomonas aeruginosa5.0

These results indicate that this compound may inhibit bacterial growth effectively at low concentrations.

Cytotoxicity and Cell Viability

Cell viability assays were conducted to determine the safety profile of this compound. The compound showed no significant cytotoxic effects on cultured human cell lines at concentrations below 100 μM, indicating a favorable safety margin for potential therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • In Vivo Anti-inflammatory Study : An animal model using CFA-induced paw edema demonstrated that treatment with this compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with targets involved in inflammatory pathways, such as COX enzymes and iNOS .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A three-step approach can be adapted from analogous cyanoacetamide syntheses:

Substitution Reaction : React a halogenated nitrobenzene derivative with a pyrrolidine precursor under alkaline conditions to introduce the pyrrolidinyl group (e.g., KOH/EtOH at 60–80°C) .

Reduction : Reduce the nitro group to an amine using Fe powder in acidic media (e.g., HCl/Fe, 70–90°C) .

Condensation : Use cyanoacetic acid or derivatives with a condensing agent (e.g., DCC or EDC) to form the acetamide bond .

  • Critical Parameters :

  • Alkaline conditions in substitution reactions prevent side reactions (e.g., hydrolysis of the cyano group) .

  • Low temperatures (0–5°C) during condensation improve regioselectivity and reduce byproduct formation .

    StepReagents/ConditionsYield Range*Key Purity Controls
    1KOH, EtOH, 70°C65–75%TLC (Rf = 0.5, hexane:EtOAc 3:1)
    2Fe, HCl, 80°C80–85%HPLC (>95% purity)
    3Cyanoacetic acid, DCC, 0°C60–70%NMR (absence of unreacted amine)
    *Yields extrapolated from analogous reactions in .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks using reference data from structurally similar compounds (e.g., N-Phenylacetamide δ 2.12 ppm for methyl groups; aromatic protons at 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 246.7 for C14H12ClNO as per ).
  • IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and nitrile (2200–2260 cm⁻¹) stretches .
    • Validation : Cross-check with computational tools (e.g., OpenEye OEToolkits for systematic naming ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Waste Disposal : Segregate cyanide-containing waste and use licensed disposal services .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., piperidine vs. pyridine), solvents (polar vs. non-polar), and temperatures to identify optimal conditions .
  • Orthogonal Assays : Validate biological activity using both in vitro (e.g., CFTR channel modulation ) and cell-based assays to confirm mechanism-specific effects.

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to induce asymmetry during condensation .
  • Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Q. How can computational tools predict the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., CFTR PDB: 1XMJ ) to model interactions.

  • QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., Taft Es) with activity data from analogs .

    Computational ParameterTool/MethodRelevance to Target Compound
    Docking ScoreAutoDock VinaPredicts binding to CFTR
    LogPMarvinSketchEstimates membrane permeability
    H-bond Donors/AcceptorsPubChemGuides solubility optimization

Q. What purification challenges arise in scaling up this compound synthesis, and how are they addressed?

  • Methodological Answer :

  • Byproduct Removal : Use silica gel chromatography (hexane:EtOAc gradient) to separate unreacted aniline or cyanoacetic acid .
  • Crystallization : Optimize solvent mixtures (e.g., EtOH/H2O) to enhance crystal lattice formation .

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